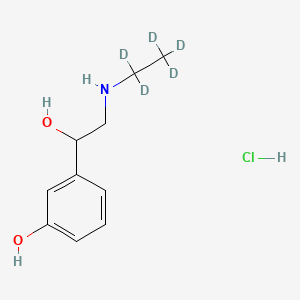
Etilefrin-d5 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Etilefrin-d5 Hydrochloride is a deuterated form of Etilefrin Hydrochloride, where the hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research and analysis. Etilefrin itself is a sympathomimetic medication used to treat orthostatic hypotension by acting as an adrenergic receptor agonist .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Etilefrin Hydrochloride involves several steps:
Amination: Alpha-bromo-m-hydroxyacetophenone is added to a solvent and stirred. N-ethylbenzylamine is then added at a temperature of 10-20°C. The mixture is allowed to react for 3-6 hours.
Hydrochlorination: Hydrochloric acid is added to adjust the pH to 0.5-1.5, and the mixture is cooled to 10°C or below to obtain alpha-benzyl ethyl amino-m-hydroxyacetophenone hydrochloride.
Catalytic Hydrogenation: The hydrochloride is dissolved in an alcohol solvent, and a catalyst is added. The mixture is subjected to catalytic hydrogenation at 30-40°C for 12-24 hours under a relative pressure of not greater than 0.05 MPa.
Crystallization: The product is crystallized, separated, and washed to obtain Etilefrin Hydrochloride.
Industrial Production Methods
The industrial production of Etilefrin Hydrochloride follows similar steps but on a larger scale, ensuring high yield and purity with minimal environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Etilefrin-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxymandelic acid .
Applications De Recherche Scientifique
Etilefrin-d5 Hydrochloride is used in various scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Used in metabolic studies to trace biochemical pathways.
Medicine: Used in pharmacokinetic studies to understand drug metabolism.
Industry: Used in the development of new pharmaceuticals and diagnostic tools.
Mécanisme D'action
Etilefrin-d5 Hydrochloride acts as an adrenergic agonist, primarily interacting with alpha-1 and beta-1 adrenergic receptors. This interaction leads to vasoconstriction and increased blood pressure. The compound stimulates both alpha and beta-adrenergic receptors, increasing cardiac output, stroke volume, and venous return .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylephrine: Another adrenergic agonist used as a decongestant.
Epinephrine: A hormone and neurotransmitter with similar adrenergic activity.
Norfenefrine: A sympathomimetic agent with similar pharmacological effects.
Uniqueness
Etilefrin-d5 Hydrochloride is unique due to its deuterium labeling, which makes it particularly useful in research applications requiring stable isotope labeling. This allows for more precise tracking and analysis in metabolic and pharmacokinetic studies.
Propriétés
Formule moléculaire |
C10H16ClNO2 |
|---|---|
Poids moléculaire |
222.72 g/mol |
Nom IUPAC |
3-[1-hydroxy-2-(1,1,2,2,2-pentadeuterioethylamino)ethyl]phenol;hydrochloride |
InChI |
InChI=1S/C10H15NO2.ClH/c1-2-11-7-10(13)8-4-3-5-9(12)6-8;/h3-6,10-13H,2,7H2,1H3;1H/i1D3,2D2; |
Clé InChI |
KTNROWWHOBZQGK-LUIAAVAXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])NCC(C1=CC(=CC=C1)O)O.Cl |
SMILES canonique |
CCNCC(C1=CC(=CC=C1)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2,3,4,5,6-Pentadeuteriophenyl)sulfinyltetrazolo[1,5-b]pyridazine](/img/structure/B12430904.png)
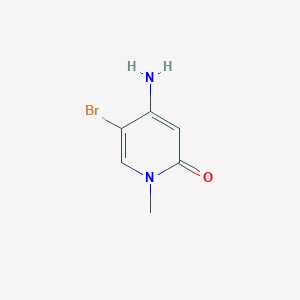
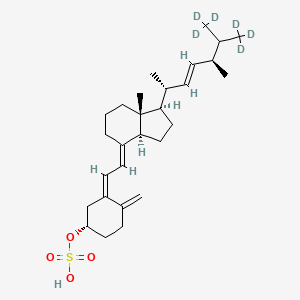
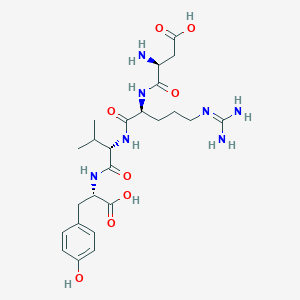


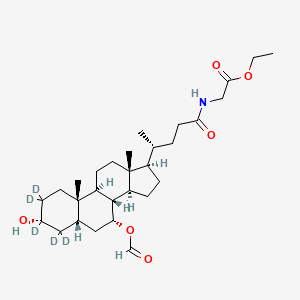
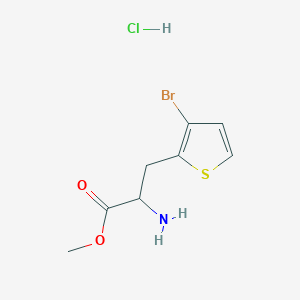
![trisodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12430952.png)
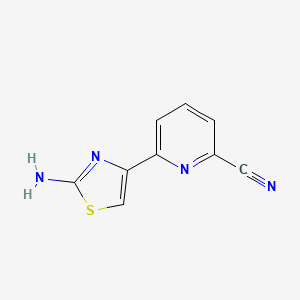

![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoic acid propan-2-yl ester](/img/structure/B12430969.png)
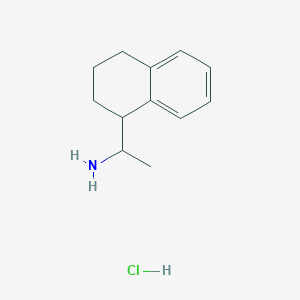
![ethyl (5Z)-4-hydroxy-5-[[3-hydroxy-4-[2-[2-[2-[2-[4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]methylidene]-2-phenyliminothiophene-3-carboxylate](/img/structure/B12430986.png)
